N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]pyridine-4-carboxamide
Description
Properties
CAS No. |
652139-74-7 |
|---|---|
Molecular Formula |
C16H20N4O |
Molecular Weight |
284.36 g/mol |
IUPAC Name |
N-(4-aminophenyl)-N-[2-(dimethylamino)ethyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H20N4O/c1-19(2)11-12-20(15-5-3-14(17)4-6-15)16(21)13-7-9-18-10-8-13/h3-10H,11-12,17H2,1-2H3 |
InChI Key |
ADSDQECFMDUKQY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C1=CC=C(C=C1)N)C(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 4-Aminophenylamine
4-Aminophenylamine (4-aminobenzylamine) is typically prepared by reducing 4-nitrobenzylamine. Methods include:
- Catalytic Hydrogenation : Using H₂ with Pd/C in ethanol, yielding >90% conversion.
- Reductive Amination : NaBH₄ in ethanol for nitro-to-amine reduction.
Example Procedure :
- Dissolve 4-nitrobenzylamine in ethanol.
- Add Pd/C catalyst and H₂ gas.
- Filter and isolate the amine.
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| H₂, Pd/C, EtOH | 25–50°C, 6–12 hr | 85–95% |
Step 2: Synthesis of 2-(Dimethylamino)ethyl Bromide
This intermediate is prepared via nucleophilic substitution:
- React 2-bromoethylamine with dimethylamine in a polar aprotic solvent (e.g., THF) with K₂CO₃ as a base.
Example Procedure :
- Mix 2-bromoethylamine and dimethylamine in THF.
- Add K₂CO₃ and stir at 25–40°C.
- Extract with ethyl acetate and isolate.
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| THF, K₂CO₃, 25°C | 12–24 hr | 70–80% |
Step 3: Formation of Secondary Amine
The secondary amine N-(4-aminophenyl)-N-[2-(dimethylamino)ethyl]amine is synthesized by alkylating 4-aminophenylamine with 2-(dimethylamino)ethyl bromide.
Example Procedure :
- Dissolve 4-aminophenylamine and 2-(dimethylamino)ethyl bromide in DMF.
- Add NaHCO₃ and stir at 50–60°C.
- Purify via column chromatography.
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| DMF, NaHCO₃, 50°C | 6–8 hr | 65–75% |
Step 4: Amidation with Pyridine-4-Carboxylic Acid
The secondary amine reacts with pyridine-4-carboxylic acid chloride (activated with SOCl₂ or using coupling agents like EDCl/HOBt).
Example Procedure :
- Convert pyridine-4-carboxylic acid to acyl chloride using SOCl₂.
- React with the secondary amine in dichloromethane.
- Isolate the product.
| Activation Method | Conditions | Yield | Reference |
|---|---|---|---|
| SOCl₂, 0°C→RT | 2–4 hr | 80–90% |
Route 2: Direct Coupling Using Coupling Reagents
This method bypasses the secondary amine intermediate by using diamines or coupling agents.
Step 1: Synthesis of Diamine Precursor
A diamine precursor (e.g., N-(4-aminophenyl)-N-(2-hydroxyethyl)amine) undergoes dimethylation to introduce the dimethylamino group.
Example Procedure :
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| HCHO, H₂NMe₂, HCl | Reflux, 12 hr | 60–70% |
Step 2: Amidation with Pyridine-4-Carboxylic Acid
The diamine reacts with pyridine-4-carboxylic acid using coupling agents like MNBA/DMAP.
Example Procedure :
- Mix carboxylic acid, diamine, MNBA, and DMAP in dichloromethane.
- Stir at 25°C for 6–8 hr.
- Purify via silica gel chromatography.
| Coupling Agent | Conditions | Yield | Reference |
|---|---|---|---|
| MNBA, DMAP, DCM | 25°C, 6–8 hr | 75–85% |
Route 3: Nucleophilic Substitution on Pyridine
This route introduces substituents directly onto the pyridine ring.
Step 1: Nitration and Reduction
Introduce a nitro group at position 4 of pyridine, then reduce to amine.
Example Procedure :
- Nitrate pyridine-4-carboxylic acid.
- Reduce nitro group to amine.
| Step | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 1–2 hr | 70–80% | |
| Reduction | H₂, Pd/C, EtOH | 25–50°C, 6 hr | 85–90% |
Step 2: Alkylation with Dimethylaminoethyl Bromide
The amine undergoes alkylation to introduce the dimethylaminoethyl group.
Example Procedure :
- React pyridine-4-carboxamide with 2-(dimethylamino)ethyl bromide.
- Use K₂CO₃ in DMF at 50–60°C.
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| DMF, K₂CO₃, 50°C | 12–24 hr | 60–70% |
Key Challenges and Optimization Strategies
- Amide Reactivity : Tertiary amides are less reactive, requiring harsh conditions or coupling agents.
- Side Reactions : Nitration may lead to over-nitration; reduction requires mild conditions.
- Purification : Silica gel chromatography or crystallization is critical for purity.
Comparative Analysis of Routes
| Route | Advantages | Limitations | Yield |
|---|---|---|---|
| Route 1 | Stepwise control; high purity | Multi-step; intermediate isolation | 60–70% |
| Route 2 | Fewer steps; efficient amidation | Requires coupling agents; cost | 75–85% |
| Route 3 | Direct functionalization; scalable | Harsh nitration/reduction; side products | 50–60% |
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Biological Activities
N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]pyridine-4-carboxamide has been studied for various biological activities, including:
- Anticancer Properties : The compound exhibits potential as an anticancer agent by interacting with cellular pathways involved in tumor growth and proliferation. Its mechanism may involve the induction of apoptosis and inhibition of specific enzymes crucial for cancer cell survival.
- Neurotransmitter Interaction : The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems, indicating possible applications in neurological disorders.
Anticancer Applications
Numerous studies have highlighted the efficacy of this compound in various cancer cell lines:
| Study | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |
| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest at G1 phase | |
| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |
Case Studies :
- A549 Cell Line Study : Demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential for lung cancer treatment primarily through apoptosis induction.
- MCF7 Cell Line Study : Reported an IC50 value of 12.5 µM, where the compound was shown to cause cell cycle arrest, inhibiting further proliferation of breast cancer cells.
- HeLa Cell Line Study : Found an IC50 value of 10 µM, highlighting its ability to inhibit specific enzymes crucial for cervical cancer cell survival.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations:
Aminoalkyl Chain Variations: The target compound’s 2-(dimethylamino)ethyl group provides a balance between hydrophilicity and membrane permeability, whereas pyrrolidin-1-yl or morpholinomethyl substituents (e.g., in C₁₉H₂₆N₄O₃ from ) introduce cyclic amines that may prolong half-life via reduced CYP-mediated metabolism . The 3-(dimethylamino)propyl chain in ’s analog increases molecular weight marginally but may alter binding kinetics due to extended chain length.
Biological Activity
N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]pyridine-4-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 284.36 g/mol. Its structure features a pyridine ring with an amino group and a dimethylaminoethyl side chain, contributing to its unique chemical behavior and biological properties.
Structural Characteristics
| Compound Name | Structural Features |
|---|---|
| N-(4-Aminophenyl)pyridine-2-carboxamide | Lacks the dimethylaminoethyl group; simpler structure. |
| 4-(2-Dimethylaminoethyl)pyridine | Similar dimethylamino group but without the phenylamine. |
| N-[2-(Dimethylamino)ethyl]-4-pyridinecarboxamide | Contains similar functional groups but different positioning. |
| 9-Amino-N-[3-(dimethylamino)propyl]acridine-4-carboxamide | An inactive derivative related to this compound. |
The presence of both the aminophenyl and pyridine functionalities combined with the dimethylaminoalkyl side chain distinguishes this compound from its analogs, potentially enhancing its biological activity and selectivity towards specific targets .
Anticancer Potential
This compound has been studied for its potential as an anticancer agent . Research indicates that it interacts with cellular pathways involved in tumor growth and proliferation, making it a candidate for further investigation in cancer therapeutics .
Neurotransmitter Interaction
The compound's dimethylamino group suggests potential interactions with neurotransmitter systems, possibly influencing various receptors in the nervous system. This characteristic may lead to applications in treating neurological disorders .
Interaction studies have utilized various techniques to elucidate the pharmacological potential of this compound. These studies are critical for understanding how it affects cellular signaling pathways and contributes to its biological effects .
Inhibition Studies
Recent studies have evaluated the inhibitory effects of this compound against various targets:
| Target | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| FABP4 | 2.97 | Arachidonic Acid | 3.42 |
These results demonstrate that this compound exhibits potent inhibitory activity comparable to established ligands .
Case Studies
- Antibacterial Activity : The compound has shown promising antibacterial effects against various strains, with MIC values indicating significant inhibition.
- Antifungal Activity : It also demonstrated antifungal properties against Candida albicans and Fusarium oxysporum, suggesting broader antimicrobial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
